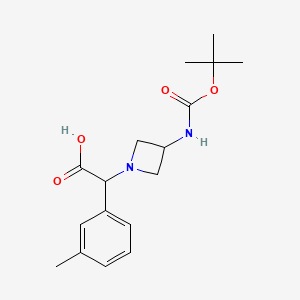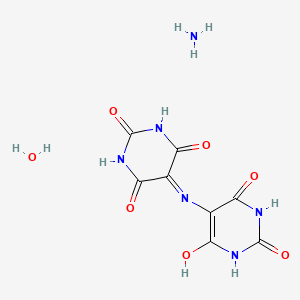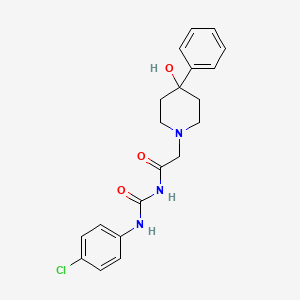
Urea, 3-(p-chlorophenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 3-(p-chlorophenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)- is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a urea moiety, a p-chlorophenyl group, and a 4-hydroxy-4-phenylpiperidinoacetyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both academic and industrial settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(p-chlorophenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)- typically involves multiple steps, starting with the preparation of the p-chlorophenyl isocyanate. This intermediate is then reacted with 4-hydroxy-4-phenylpiperidine in the presence of a suitable catalyst to form the desired compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are often necessary to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Urea, 3-(p-chlorophenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)- undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, Urea, 3-(p-chlorophenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)- is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
The compound has potential applications in medicinal chemistry, where it may be explored for its pharmacological properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which Urea, 3-(p-chlorophenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)- exerts its effects is largely dependent on its interaction with molecular targets. The p-chlorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Urea, 3-(p-chlorophenyl)-1-(acetyl)-: Lacks the 4-hydroxy-4-phenylpiperidino group, resulting in different chemical and biological properties.
Urea, 3-(p-chlorophenyl)-1-((4-methoxy-4-phenylpiperidino)acetyl)-: Contains a methoxy group instead of a hydroxy group, which can alter its reactivity and interactions with biological targets.
Uniqueness
The presence of the 4-hydroxy-4-phenylpiperidinoacetyl group in Urea, 3-(p-chlorophenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)- imparts unique chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with similar compounds, making it a valuable compound for research and development.
属性
CAS 编号 |
70166-95-9 |
|---|---|
分子式 |
C20H22ClN3O3 |
分子量 |
387.9 g/mol |
IUPAC 名称 |
N-[(4-chlorophenyl)carbamoyl]-2-(4-hydroxy-4-phenylpiperidin-1-yl)acetamide |
InChI |
InChI=1S/C20H22ClN3O3/c21-16-6-8-17(9-7-16)22-19(26)23-18(25)14-24-12-10-20(27,11-13-24)15-4-2-1-3-5-15/h1-9,27H,10-14H2,(H2,22,23,25,26) |
InChI 键 |
TXCMSSWMUKUNBN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CC(=O)NC(=O)NC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


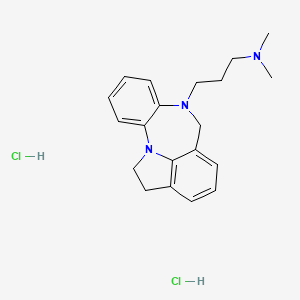

![Dibutyl 2-[[4-chloro-6-[(1,5-dibutoxy-1,5-dioxopentan-2-yl)amino]-1,3,5-triazin-2-yl]amino]pentanedioate](/img/structure/B13802075.png)
![1-[(2R,3R)-2,3-dimethylcyclopropyl]ethanone](/img/structure/B13802093.png)
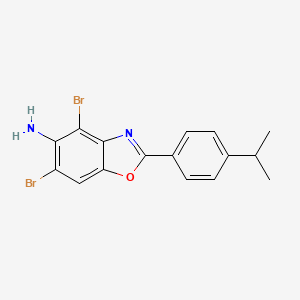
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B13802113.png)
![2-[[2-(4-Chloro-2-methylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802114.png)

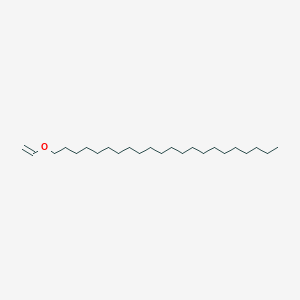
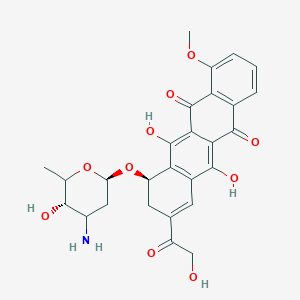
![sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate](/img/structure/B13802132.png)
